2H-1-Benzopyran-2-one, 7-[[(1R,4aS,6R,8aS)-decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-
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Overview
Description
2H-1-Benzopyran-2-one, 7-[[(1R,4aS,6R,8aS)-decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 7-[[(1R,4aS,6R,8aS)-decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]- involves multiple steps, including the formation of the benzopyran core and the subsequent attachment of the decahydro-naphthalenyl group. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can be carried out using appropriate reagents and conditions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: In medicine, this compound is explored for its potential use as a drug candidate. Its unique structure and biological activities make it a promising candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers, coatings, and advanced composites. Its unique properties contribute to the performance and functionality of these materials.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-[[(1R,4aS,6R,8aS)-decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Coumarin: A structurally related compound with known biological activities.
Naphthalene Derivatives: Compounds with similar naphthalene-based structures.
Benzopyran Derivatives: Other benzopyran compounds with diverse biological activities.
Uniqueness: The uniqueness of 2H-1-Benzopyran-2-one, 7-[[(1R,4aS,6R,8aS)-decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]- lies in its specific combination of the benzopyran core and the decahydro-naphthalenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H30O3 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
7-[[(1R,4aS,6R,8aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]chromen-2-one |
InChI |
InChI=1S/C24H30O3/c1-15-5-9-20-23(2,3)21(25)11-12-24(20,4)18(15)13-16-6-7-17-8-10-22(26)27-19(17)14-16/h6-8,10,14,18,20-21,25H,1,5,9,11-13H2,2-4H3/t18-,20-,21-,24+/m1/s1 |
InChI Key |
PSTSRBQMJMQBMV-XLRKYUMYSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H](C([C@H]1CCC(=C)[C@H]2CC3=CC4=C(C=C3)C=CC(=O)O4)(C)C)O |
Canonical SMILES |
CC1(C2CCC(=C)C(C2(CCC1O)C)CC3=CC4=C(C=C3)C=CC(=O)O4)C |
Origin of Product |
United States |
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